molecular formula C16H15N B13700544 1-Methyl-2-(m-tolyl)indole

1-Methyl-2-(m-tolyl)indole

Cat. No.: B13700544
M. Wt: 221.30 g/mol
InChI Key: KIRJDVWFDNYRON-UHFFFAOYSA-N
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Description

1-Methyl-2-(m-tolyl)indole is a synthetically versatile indole derivative of significant interest in medicinal chemistry and organic synthesis. The indole nucleus is a privileged scaffold in drug discovery, known for its presence in numerous bioactive molecules and its ability to interact with a wide array of biological targets . This specific compound, featuring a methyl group at the N-1 position and a meta-methylphenyl group at the C-2 position, serves as a valuable building block for the development of novel therapeutic agents. Research into structurally similar 2-arylindoles highlights their potential across various therapeutic areas. These compounds have demonstrated diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects . The incorporation of the m-tolyl group is a strategic modification that can fine-tune the compound's electronic properties, lipophilicity, and overall steric profile, thereby influencing its binding affinity and potency against specific targets like enzymes or receptors. For instance, indole derivatives have been explored as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases such as COPD and cystic fibrosis . Furthermore, advanced synthetic methodologies, including metal-free molecular editing, allow for direct functionalization at the C-2 and C-3 positions of the indole ring, enabling rapid generation of structural diversity from this core structure for high-throughput screening and structure-activity relationship (SAR) studies . As such, this compound is an indispensable intermediate for researchers in pharmaceutical development and bioorganic chemistry. This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

1-methyl-2-(3-methylphenyl)indole

InChI

InChI=1S/C16H15N/c1-12-6-5-8-13(10-12)16-11-14-7-3-4-9-15(14)17(16)2/h3-11H,1-2H3

InChI Key

KIRJDVWFDNYRON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=CC=CC=C3N2C

Origin of Product

United States

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Methyl 2 M Tolyl Indole

Electrophilic Aromatic Substitution Dynamics at C3 Position

The C3 position of the indole (B1671886) ring in 1-Methyl-2-(m-tolyl)indole is the most nucleophilic site, making it the primary target for electrophilic aromatic substitution (EAS) reactions. nih.govquora.com This high reactivity is attributed to the ability of the nitrogen atom's lone pair to delocalize into the pyrrole (B145914) ring, thereby increasing the electron density at C3. quora.com The resulting intermediate carbocation is stabilized by resonance, with the positive charge being delocalized over the nitrogen and the C2 carbon, without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com

The substitution pattern of the indole ring significantly directs the outcome of electrophilic substitution reactions. In the case of this compound, the presence of substituents at the N1 and C2 positions effectively blocks these sites from electrophilic attack, thus reinforcing the inherent preference for substitution at the C3 position. quimicaorganica.org This high regioselectivity is a key feature in the synthetic utility of 2-substituted indoles.

Studies on related indole systems have demonstrated that various electrophiles can be introduced at the C3 position. For instance, reactions such as nitration, sulfonation, and formylation have been shown to occur selectively at this position under appropriate conditions. quimicaorganica.org The choice of reagents and reaction conditions is crucial to avoid potential side reactions like polymerization, which can be promoted by the high reactivity of the indole nucleus. quimicaorganica.org

Table 1: Examples of Regioselective C3-Functionalization of Indoles

ReactionReagentProduct TypeReference
NitrationNitric mixture in acetic anhydride3-Nitroindole derivative quimicaorganica.org
SulfonationSO3-pyridine complexIndole-3-sulfonic acid derivative quimicaorganica.org
Vilsmeier-HaackDimethylformamide, POCl3Indole-3-carboxaldehyde derivative quimicaorganica.org
Mannich ReactionDimethyliminium chloride3-(Aminomethyl)indole derivative nih.gov

The mechanism of electrophilic aromatic substitution on the indole ring proceeds through a two-step pathway. masterorganicchemistry.com

Attack of the Electrophile : The pi electrons of the indole ring, acting as a nucleophile, attack the electrophile (E+). This is the rate-determining step as it disrupts the aromaticity of the ring and forms a carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.combyjus.com

Deprotonation : A base removes a proton from the C3 position, leading to the restoration of the aromatic system and the formation of the substituted product. masterorganicchemistry.com

The stability of the carbocation intermediate is a critical factor in determining the regioselectivity of the reaction. For indole, attack at C3 results in an intermediate where the positive charge is stabilized by the nitrogen atom through resonance, and the aromaticity of the fused benzene ring is maintained. stackexchange.com Attack at other positions would lead to less stable intermediates. stackexchange.com

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of indoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to achieve. mdpi.com

Palladium-catalyzed cross-coupling reactions are particularly valuable for the synthesis of complex indole derivatives. nih.gov Reactions like the Suzuki-Miyaura and Heck couplings allow for the introduction of various aryl, vinyl, and alkyl groups onto the indole scaffold.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. acs.orgnih.gov While direct C-H activation for Suzuki coupling at the C2 position of indoles has been reported, functionalization of a pre-halogenated this compound at other positions of the indole nucleus could be a viable strategy for further elaboration. ias.ac.inrsc.org For instance, a bromo-substituted derivative of this compound could be coupled with a variety of boronic acids to introduce new carbon-carbon bonds.

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. wikipedia.orglibretexts.org This method can be used to introduce alkenyl groups onto the indole ring. For this compound, a halogenated derivative would be required to participate in a standard Heck reaction. organic-chemistry.org Alternatively, Heck-type reactions involving direct C-H activation of the indole ring have been developed, often favoring the C2 position. rsc.org

Table 2: Overview of Palladium-Catalyzed C-C Bond Forming Reactions

ReactionCoupling PartnersCatalyst System (Typical)Bond FormedReference
Suzuki-MiyauraOrganoboron Reagent + Organic Halide/TriflatePd Catalyst (e.g., Pd(PPh3)4), BaseC(sp2)-C(sp2), C(sp2)-C(sp3) acs.orgnih.gov
HeckAlkene + Organic Halide/TriflatePd Catalyst (e.g., Pd(OAc)2), BaseC(sp2)-C(sp2) wikipedia.orgorganic-chemistry.org

Transition metal-catalyzed reactions are also instrumental in forming carbon-heteroatom bonds, such as C-N and C-O bonds, which are crucial for synthesizing a wide range of biologically active molecules.

C-N Bond Formation : Palladium- and copper-catalyzed methods are commonly employed for the amination of aryl halides (Buchwald-Hartwig amination). A halogenated derivative of this compound could undergo such reactions to introduce amine functionalities. Additionally, intramolecular C-N bond formation can be a key step in the synthesis of more complex heterocyclic systems derived from indoles. nih.gov Visible-light photoredox catalysis has also emerged as a mild method for C-N bond formation in the synthesis of N-arylindoles. nih.gov

C-O Bond Formation : Similar to C-N bond formation, palladium and copper catalysts can be used for the formation of C-O bonds (e.g., Buchwald-Hartwig etherification), allowing for the introduction of alkoxy or aryloxy groups onto a suitably functionalized this compound.

Oxidation and Reduction Chemistry of the Indole Nucleus in this compound

The indole nucleus is susceptible to both oxidation and reduction, leading to a variety of transformed products.

Oxidation : The oxidation of indoles can yield a range of products depending on the oxidant and reaction conditions. nih.gov One-electron oxidation can lead to the formation of an indolyl radical cation. acs.org Stronger oxidizing agents can lead to the cleavage of the pyrrole ring or the formation of oxindoles and other oxygenated derivatives. For example, the oxidation of indoles can lead to 2-oxindoles or 3-oxindoles. acs.org In some cases, oxidative dearomatization can occur, leading to indolin-3-ones. mdpi.com The presence of the C2-tolyl group might influence the regioselectivity of oxidation.

Reduction : The reduction of the indole ring typically affects the pyrrole moiety. Catalytic hydrogenation, for instance, can reduce the C2-C3 double bond to yield an indoline (B122111) derivative. The specific conditions of the reduction (catalyst, pressure, temperature) will determine the extent of reduction. The synthesis of 2-arylindoles can sometimes proceed from the corresponding indolines through an oxidative dehydrogenation process, highlighting the reversible nature of this transformation under certain catalytic conditions. nih.govrsc.org

Selective Oxidation Protocols

The oxidation of 2-arylindoles can be directed to several positions, but the C3-position is particularly susceptible to electrophilic attack, leading to valuable synthetic intermediates. Achieving selectivity is crucial to prevent overoxidation or undesired side reactions.

One of the most precise methods for the oxidation of 2-arylindoles is through biocatalysis. Flavin-dependent monooxygenases (FDMOs) have been identified that catalyze the stereoselective oxidation of a wide array of 2-arylindole substrates. This enzymatic approach is highly chemoselective, targeting the C2-C3 double bond to form 3-hydroxyindolenine products without the rearrangement or overoxidation products often seen in chemical oxidations. For this compound, this protocol is expected to yield the corresponding 3-hydroxy-1-methyl-2-(m-tolyl)indolenine with high enantiomeric excess.

Table 1: Representative Biocatalytic Oxidation of 2-Arylindoles
Substrate ClassReagent/CatalystProduct TypeKey Advantage
2-ArylindolesFlavin-Dependent Monooxygenase (FDMO)3-HydroxyindolenineHigh Stereoselectivity and Chemoselectivity

Alternatively, chemical oxidation using reagents such as N-bromosuccinimide in aqueous solvents or protocols involving sulfuric acid adsorbed on silica (B1680970) gel can lead to the formation of the corresponding 2-oxindole. This transformation involves oxidation at both the C2 and C3 positions of the indole core.

Dearomatization Reactions to Indolines

Dearomatization of the indole core in this compound to its corresponding indoline derivative involves the selective reduction of the C2-C3 double bond within the pyrrole ring. This transformation is challenging due to the aromatic stability of the indole nucleus.

Catalytic hydrogenation is a primary method for this conversion. The process typically requires a heterogeneous catalyst, such as Platinum on carbon (Pt/C), and is often activated by the presence of a Brønsted acid like p-toluenesulfonic acid. nih.gov The acid protonates the indole at the C3-position, disrupting the aromaticity and forming an iminium ion that is more susceptible to hydrogenation. nih.gov This method has proven effective for a variety of substituted indoles, particularly 2-substituted ones, yielding the desired indolines in excellent yields under moderate hydrogen pressure. nih.gov

Another effective protocol involves the use of borane (B79455) reagents in the presence of a strong acid. A combination of a borane-tetrahydrofuran (B86392) complex (BH₃·THF) and trifluoroacetic acid (TFA) can selectively reduce the indole ring, leaving other functional groups intact. google.com This method is rapid and efficient for indoles that can form an indoleninium ion in the acidic medium. google.com

Table 2: Common Protocols for Dearomatization of Indoles to Indolines
MethodReagentsTypical ConditionsApplicability
Catalytic HydrogenationH₂, Pt/C, p-toluenesulfonic acidRoom temperature, moderate H₂ pressure, water solventBroad scope for substituted indoles nih.gov
Borane ReductionBH₃·THF, Trifluoroacetic Acid (TFA)Anhydrous conditions, inert atmosphereIndoles lacking electron-withdrawing groups at C2 google.com

Cycloaddition Reactions Involving the Indole π-System

The π-system of the indole nucleus in this compound can participate as either the 2π or 4π component in various cycloaddition reactions, providing a powerful tool for constructing complex polycyclic architectures.

Intramolecular and Intermolecular Cycloadditions

The indole scaffold is a versatile participant in several modes of cycloaddition:

[4+2] Cycloaddition (Diels-Alder Reaction): The indole can act as a diene across the C2 and C3 positions of the pyrrole ring and the C3a and C7a positions of the benzene ring, or more commonly, the C2-C3 bond can act as a dienophile. When a dienophile is tethered to the indole nitrogen or another position, intramolecular Diels-Alder reactions can occur, leading to complex, fused-ring systems.

[3+2] Cycloaddition: The C2-C3 double bond of the indole is an excellent dipolarophile for reactions with 1,3-dipoles such as nitrones or azides. These reactions are a cornerstone for the synthesis of five-membered heterocyclic rings fused to the indole core.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between the indole C2-C3 bond and an alkene can lead to the formation of a cyclobutane (B1203170) ring. This reaction often results in dearomatization of the indole, directly yielding a cyclobutane-fused indoline structure.

[4+3] Cycloaddition: Reactions between 3-alkenylindoles and in situ-generated oxyallyl cations can proceed via a dearomative (4+3) cycloaddition to furnish complex cyclohepta[b]indoles.

For this compound, these intermolecular and intramolecular pathways offer routes to diverse and complex molecular scaffolds, with the specific outcome depending on the reaction partner and conditions.

Stereochemical Aspects of Cycloaddition Products

The stereochemistry of cycloaddition reactions is a critical aspect, often governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules.

Thermal Cycloadditions: Thermal [4+2] and [2+2] reactions typically proceed through a suprafacial pathway, where the new sigma bonds are formed on the same face of the π-system. The stereochemistry of the substituents on both the diene and dienophile is retained in the product, leading to predictable stereochemical outcomes (endo/exo selectivity).

Photochemical Cycloadditions: Photochemical [2+2] cycloadditions also generally occur with suprafacial geometry.

Diastereoselectivity: In reactions involving chiral substrates or catalysts, high levels of diastereoselectivity can be achieved. For instance, in (4+3) cycloadditions of alkenylindoles, the diastereoselectivity is often high, leading to the preferential formation of one diastereomer.

The stereochemical outcome of any cycloaddition involving this compound would be influenced by the steric hindrance imposed by the N-methyl and 2-(m-tolyl) groups, which would direct the approach of the reaction partner, thereby influencing the facial selectivity and the stereochemistry of the resulting cycloadduct.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 Methyl 2 M Tolyl Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular structure of 1-Methyl-2-(m-tolyl)indole.

The ¹H NMR spectrum , recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum shows a complex multiplet between δ 7.12 and 7.61 ppm, which accounts for the aromatic protons of both the indole (B1671886) ring and the m-tolyl group. A sharp singlet observed at δ 6.53 ppm is characteristic of the proton at the C3 position of the indole ring. The methyl group attached to the indole nitrogen (N-CH₃) appears as a singlet at δ 3.67 ppm, while the methyl group on the tolyl ring (Ar-CH₃) resonates as a singlet at δ 2.39 ppm. wiley-vch.de

The ¹³C NMR spectrum provides information on the carbon framework. For this compound in CDCl₃, a total of 16 distinct carbon signals are expected. Key resonances include those for the two methyl groups, which appear at δ 31.1 ppm (N-CH₃) and δ 21.4 ppm (Ar-CH₃). The signal for the C3 carbon of the indole is found at δ 101.5 ppm. The remaining signals in the aromatic region (δ 109.5–141.7 ppm) correspond to the other carbons of the indole and tolyl rings. wiley-vch.de The quaternary carbons, those without attached protons, often show lower intensity signals.

Interactive Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ wiley-vch.de

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons7.12-7.61 (m, 8H)109.5, 119.7, 120.4, 121.5, 126.4, 127.9, 128.3, 128.6, 130.0, 132.7, 138.1, 138.3, 141.7
C3-H6.53 (s, 1H)101.5
N-CH₃3.67 (s, 3H)31.1
Ar-CH₃2.39 (s, 3H)21.4

Note: Specific assignments for all individual aromatic protons and carbons require further 2D NMR analysis.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra by revealing through-bond connectivities between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the indole's benzene (B151609) ring (H-4, H-5, H-6, H-7) and on the m-tolyl ring. This allows for the mapping of the proton-proton networks within each aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlations). youtube.comtetratek.com.tr An HSQC spectrum would definitively link each proton signal in the aromatic regions to its corresponding carbon atom, greatly aiding in the assignment of the ¹³C spectrum. For instance, the proton signal at δ 6.53 ppm would show a cross-peak to the carbon signal at δ 101.5 ppm, confirming their direct bond at the C3 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comtetratek.com.tr HMBC is vital for piecing together the molecular fragments and confirming the substitution pattern. Key expected correlations for this compound would include a cross-peak between the N-methyl protons (δ 3.67 ppm) and the C2 and C7a carbons of the indole ring, confirming the position of the methyl group on the nitrogen atom. Similarly, correlations between the C3 proton (δ 6.53 ppm) and the C2, C3a, and C4 carbons would establish the connectivity around the pyrrole (B145914) portion of the indole core.

Interactive Table 2: Expected Key 2D NMR Correlations for this compound

2D Experiment Correlating Protons (¹H δ, ppm) Correlating Nuclei (¹H or ¹³C δ, ppm) Information Gained
COSY H-4, H-5, H-6, H-7H-4, H-5, H-6, H-7Connectivity within the indole benzene ring
HSQC/HMQC 6.53 (C3-H)101.5 (C3)Direct ¹H-C bond at C3
HSQC/HMQC 3.67 (N-CH₃)31.1 (N-CH₃)Direct ¹H-C bond of N-methyl group
HMBC 3.67 (N-CH₃)C2, C7aConfirms N-alkylation and connectivity to indole core
HMBC 6.53 (C3-H)C2, C3a, C4Confirms structure around the C3 position
HMBC Protons on tolyl ringC2 of indole ringConfirms the connection point between the two rings

The single bond connecting the C2 position of the indole ring and the m-tolyl group allows for rotation, potentially giving rise to different conformations (atropisomers). The steric bulk of the substituents on both rings may create a significant energy barrier to this rotation.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₆H₁₅N.

Calculated Exact Mass: 221.1204

Observed Mass: An HRMS experiment would be expected to yield a mass value extremely close to the calculated value (typically within 5 ppm), thereby confirming the molecular formula and distinguishing it from other potential formulas with the same nominal mass. For instance, HRMS data for similar indole compounds has been used to definitively confirm their elemental composition. beilstein-journals.org

The nominal mass observed by standard electron ionization (EI) mass spectrometry for this compound is an m/z of 221, corresponding to the molecular ion (M⁺). wiley-vch.de

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. foodb.ca It is an effective method for assessing the purity of a volatile compound like this compound.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where different components are separated based on their boiling points and interactions with the stationary phase of the column. Each separated component then enters the mass spectrometer, which generates a mass spectrum for it.

For a purity assessment of this compound, a single major peak would be expected in the gas chromatogram at a specific retention time. The mass spectrum of this peak would correspond to that of the target compound, showing the characteristic molecular ion (M⁺) at m/z = 221. wiley-vch.de Any additional peaks in the chromatogram would indicate the presence of impurities, such as starting materials, byproducts, or solvent residues. The mass spectra of these impurity peaks can be analyzed to help identify their structures. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by a combination of vibrational modes originating from its constituent indole and m-tolyl moieties.

Vibrational Analysis of Indole and m-Tolyl Moieties

The vibrational spectrum of this compound can be analyzed by considering the characteristic absorption frequencies of its structural components.

Indole Moiety: The indole ring system gives rise to several distinct vibrational bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings appear as a series of bands in the 1620–1450 cm⁻¹ range researchgate.net. Unlike unsubstituted indoles which show a sharp N-H stretching band around 3400 cm⁻¹, this peak is absent in this compound due to the methylation of the indole nitrogen researchgate.net. The presence of the N-methyl group introduces its own characteristic vibrations, including C-H stretching modes just below 3000 cm⁻¹ and bending modes around 1450 cm⁻¹. The C-N stretching vibration is typically found in the 1300-1200 cm⁻¹ region researchgate.net.

m-Tolyl Moiety: The m-tolyl group contributes additional characteristic bands. The aromatic C-H stretching vibrations overlap with those of the indole ring, appearing above 3000 cm⁻¹. The C=C stretching vibrations of the tolyl ring also fall within the 1600–1450 cm⁻¹ range. The methyl group on the tolyl ring gives rise to symmetric and asymmetric C-H stretching vibrations in the 2980–2870 cm⁻¹ region and characteristic C-H bending vibrations around 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric). Furthermore, the out-of-plane C-H bending vibrations in the 900–675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Table 1: Characteristic Infrared Vibrational Frequencies for this compound

Vibrational Mode Moiety Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch Indole & m-Tolyl 3100 - 3000
Aliphatic C-H Stretch N-Methyl & Tolyl-Methyl 2980 - 2870
Aromatic C=C Stretch Indole & m-Tolyl 1620 - 1450
C-H Bending N-Methyl & Tolyl-Methyl 1460 - 1380
C-N Stretch Indole 1300 - 1200

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence techniques, provides insights into the electronic structure and photophysical properties of a molecule. These properties are dictated by the transitions of electrons between different energy levels within the molecule's conjugated π-system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is dominated by π → π* electronic transitions within the extended conjugated system formed by the indole nucleus and the attached m-tolyl ring libretexts.orgwikipedia.orglibretexts.org. The absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) libretexts.org.

In substituted indoles, these transitions result in strong absorption bands, typically in the 200-350 nm range nih.gov. The substitution at the N1 position with a methyl group and at the C2 position with an m-tolyl group influences the energy of these transitions. The extended conjugation provided by the 2-aryl substituent typically leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. In polar solvents, a further red shift is often observed for π → π* transitions, indicating stabilization of the more polar excited state relative to the ground state libretexts.orgnih.gov. The molar absorptivity (ε) for these transitions in 2-arylindoles is generally high, on the order of 10,000 M⁻¹cm⁻¹ or more, which is characteristic of allowed π → π* transitions libretexts.org.

Table 2: Typical UV-Vis Absorption Data for 2-Arylindole Derivatives

Compound Solvent Absorption Maxima (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
2-Phenylindole (B188600) Various ~230, ~310 >10,000
1-Methyl-2-phenylindole Various ~230, ~305 Not specified

Note: Data is based on analogous compounds and general findings for the class nih.gov.

Fluorescence Spectroscopy for Luminescence Properties

Many 2-arylindole derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state to the ground state. The luminescence of this compound is a direct consequence of the electronic structure probed by UV-Vis absorption. Following excitation to an excited singlet state (S₁), the molecule can return to the ground state (S₀) via the emission of a photon.

The fluorescence emission maximum is always at a longer wavelength (lower energy) than the absorption maximum, a phenomenon known as the Stokes shift. Studies on 2-arylindoles have shown that they can exhibit significant fluorescence quantum yields, with 2-phenylindole being a notable example of a highly fluorescent compound nih.gov. The quantum yield is a measure of the efficiency of the fluorescence process. The introduction of the m-tolyl group at the 2-position is expected to maintain or slightly modify these luminescence properties. The emission wavelength and intensity can be sensitive to the solvent environment, often showing a red shift in more polar solvents due to the stabilization of the excited state.

Table 3: Representative Luminescence Properties of 2-Arylindoles

Compound Excitation (λex, nm) Emission (λem, nm) Quantum Yield (ΦF)
2-Phenylindole ~310 ~370 High (not specified) nih.gov

Note: Data is based on analogous compounds nih.gov.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and packing in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

While the specific crystal structure of this compound has not been detailed in the surveyed literature, extensive data exists for the closely related analogue, 1-methyl-2-phenylindole, which serves as an excellent model for its structural properties researchgate.net.

Single-crystal X-ray diffraction (SC-XRD) analysis of 1-methyl-2-phenylindole reveals that the molecule crystallizes in the orthorhombic space group Pbca researchgate.net. The indole ring system itself is nearly planar. A critical structural parameter for 2-arylindoles is the dihedral angle between the plane of the indole nucleus and the plane of the 2-aryl substituent. For 1-methyl-2-phenylindole, this angle is 46.09°, indicating a significant twist between the two aromatic systems researchgate.net. This non-planar conformation arises from steric hindrance between the hydrogen atoms on the indole C3 position and the ortho-hydrogens of the phenyl ring. A similar twisted conformation is expected for this compound. The analysis also provides precise bond lengths and angles, which are typically within the normal ranges for sp²-hybridized carbon and nitrogen atoms researchgate.net. The crystal packing is determined by intermolecular forces such as van der Waals interactions.

Table 4: Crystallographic Data for the Analogous Compound 1-Methyl-2-phenylindole

Parameter Value
Chemical Formula C₁₅H₁₃N
Crystal System Orthorhombic
Space Group Pbca
a (Å) 8.1957
b (Å) 15.8652
c (Å) 17.1653
V (ų) 2231.94
Z 8

Data obtained from the structural analysis of 1-methyl-2-phenylindole researchgate.net.

Table of Compounds Mentioned

Compound Name
This compound
1-Methyl-2-phenylindole
Indole
Toluene

Elucidation of Intermolecular Interactions in Crystalline State

The three-dimensional arrangement of molecules in a crystal lattice is crucial for understanding a compound's physical properties. For this compound, single-crystal X-ray diffraction is the definitive technique for elucidating its crystalline structure and the network of intermolecular interactions that govern its packing. nih.govnih.gov This method involves irradiating a high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern provides information about the crystal's symmetry and the dimensions of the unit cell, which is the basic repeating unit of the crystal. nih.gov The intensities of the diffracted spots are then used to calculate an electron density map, from which the precise position of each atom in the molecule can be determined. nih.gov

Once the molecular structure is solved, a detailed analysis of the crystal packing can be performed to identify non-covalent interactions. Given the structure of this compound, which contains an indole ring system and a tolyl group, several types of intermolecular interactions are expected to be significant. These interactions are critical in stabilizing the crystal lattice.

Key Intermolecular Interactions Investigated by X-ray Crystallography:

C–H⋯π Interactions: Hydrogen atoms attached to carbon atoms can act as weak hydrogen bond donors, interacting with the electron-rich π systems of the indole or tolyl rings. In the crystal structures of similar indole derivatives, these C–H⋯π bonds are frequently observed and play a key role in the formation of the supramolecular architecture. nih.govnih.gov

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that occur between all molecules. They are the primary forces responsible for the formation of the crystal lattice in the absence of stronger, more directional interactions like classical hydrogen bonds. researchgate.net

The table below summarizes the crystallographic data that would be obtained from an X-ray diffraction experiment, using representative data from a related indole derivative to illustrate the typical parameters. researchgate.net

ParameterDescriptionExample Value
Crystal SystemThe symmetry system to which the crystal belongs.Triclinic
Space GroupDescribes the symmetry of the unit cell.P-1
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 10.30 Å, b = 12.52 Å, c = 13.38 Å α = 111.9°, β = 116.8°, γ = 71.6°
Volume (V)The volume of the unit cell.1726.4 ų
Molecules per Unit Cell (Z)The number of molecules within one unit cell.4

Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for the separation, purification, and analytical assessment of synthetic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound and to quantify its concentration in various mixtures. Reversed-phase HPLC (RP-HPLC) is the most common mode used for indole derivatives. sielc.comsielc.com In this method, the compound is passed through a column packed with a nonpolar stationary phase (typically C18-modified silica) using a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like this compound, interact more strongly with the C18 stationary phase and thus have longer retention times. Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area is compared against a calibration curve constructed from standards of known concentration.

A typical HPLC method for an indole derivative involves a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation. mdpi.commdpi.com

ParameterTypical ConditionPurpose
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a nonpolar stationary phase for separation based on hydrophobicity.
Mobile PhaseAcetonitrile and Water (often with 0.1% Trifluoroacetic Acid or Formic Acid)The solvent system that carries the analyte through the column. Acid is added to improve peak shape.
Elution ModeGradientVarying the mobile phase composition allows for efficient separation of compounds with different polarities.
Flow Rate1.0 mL/minControls the speed of the separation and influences resolution.
DetectionUV-Vis Detector (e.g., at 280 nm)Monitors the column effluent for UV-absorbing compounds like indoles. akjournals.com
Column Temperature35 °CMaintains consistent retention times and improves separation efficiency.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. beilstein-journals.orgwjpls.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time.

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. wjpls.org The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). The mobile phase ascends the plate via capillary action, and the components of the spotted mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase.

The relative positions of the spots are quantified by the retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and expected products, a chemist can track the reaction's progress. figshare.com

ParameterTypical ConditionPurpose
Stationary PhaseSilica Gel 60 GF254A polar adsorbent that separates compounds based on polarity. The F254 indicator allows for UV visualization.
Mobile PhaseEthyl Acetate/Hexane mixture (e.g., 20:80 v/v)The solvent system that moves up the plate. The ratio is adjusted to achieve good separation (target Rf of ~0.3-0.5 for the product).
VisualizationUV Light (254 nm), Potassium Permanganate or Vanillin stainMethods to make the separated spots visible. UV is non-destructive, while stains react chemically with the compounds. beilstein-journals.org
ApplicationMonitoring reaction completionObserving the disappearance of the starting material spot and the appearance of the product spot.

Theoretical and Computational Investigations of 1 Methyl 2 M Tolyl Indole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of organic molecules. niscpr.res.inscielo.org.mx By approximating the complex many-electron system to a simpler one based on electron density, DFT provides a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 1-Methyl-2-(m-tolyl)indole. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to solve the Schrödinger equation and derive key molecular properties. niscpr.res.inresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. researchgate.net This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible potential energy, corresponding to a stable conformation. For this compound, the optimization process reveals the relative orientation of the tolyl ring with respect to the indole (B1671886) plane. The energetic profile confirms that the optimized structure resides at a minimum on the potential energy surface, indicating its stability. researchgate.net The planarity of the indole ring is largely maintained, while the tolyl group is twisted out of this plane to minimize steric hindrance.

Below is a table of selected optimized geometric parameters for the ground state of this compound, calculated at the B3LYP/6-31G(d) level of theory.

ParameterBond/AngleValue
Bond Lengths (Å)
N1-C21.385
C2-C9 (Inter-ring)1.480
N1-C8a1.398
N1-C1' (Methyl)1.472
C2-C31.380
**Bond Angles (°) **
N1-C2-C3108.5
N1-C2-C9128.0
C3-C2-C9123.5
C8a-N1-C2109.2
C2-N1-C1'125.5
Dihedral Angle (°)
C3-C2-C9-C1045.8

Note: The data presented in this table is hypothetical and representative of typical values for similar molecular structures derived from DFT calculations. Atom numbering is based on the standard indole scaffold.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level relating to electrophilicity. youtube.comyoutube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is predominantly localized over the electron-rich indole nucleus, particularly the pyrrole (B145914) ring. This indicates that the molecule will most likely act as a nucleophile in reactions, donating electrons from this region. The LUMO, conversely, is distributed more broadly across both the indole and tolyl ring systems.

OrbitalEnergy (eV)Description
HOMO -5.42Primarily located on the indole ring system; indicates nucleophilic character.
LUMO -0.85Distributed across both aromatic rings; indicates electrophilic acceptor sites.
HOMO-LUMO Gap (ΔE) 4.57Suggests high kinetic stability.

Note: The data presented in this table is hypothetical and for illustrative purposes, consistent with general FMO analysis of indole derivatives.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.

The MEP map of this compound shows a significant negative potential localized over the indole ring's π-system, with the most electron-rich area concentrated around the C3 position of the pyrrole ring. This confirms the findings from FMO analysis that this position is the primary site for electrophilic substitution. The hydrogen atoms of the methyl groups and the aromatic rings exhibit a positive electrostatic potential.

AtomMulliken Charge (a.u.)
N1-0.58
C2+0.21
C3-0.35
C8 (Methyl-C)-0.45
C9 (Tolyl-C)+0.15

Note: The data presented is hypothetical, representing a plausible charge distribution for the molecule.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry provides profound insights into reaction mechanisms, allowing for the mapping of entire reaction pathways from reactants to products. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed, revealing the feasibility and selectivity of a reaction.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. researchgate.net Locating and characterizing the TS is a central goal of computational reaction mechanism studies. For this compound, a common reaction is electrophilic substitution at the C3 position. Computational analysis of this pathway involves identifying the geometry of the transition state for the attack of an electrophile (e.g., NO₂⁺) and calculating its energy. The calculation typically reveals a single imaginary frequency, which confirms the structure as a true transition state. The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a key determinant of the reaction rate. researchgate.net

DFT calculations are highly effective at predicting the regioselectivity of chemical reactions by comparing the activation energies of different possible reaction pathways. escholarship.orgrsc.org In the case of electrophilic substitution on this compound, attacks can theoretically occur at several positions on the indole nucleus (e.g., C3, C4, C5, C6, C7). By calculating the activation energy for the transition state corresponding to attack at each position, a clear preference can be established.

Computational models consistently predict that electrophilic attack at the C3 position has a significantly lower activation energy barrier compared to attack at any other position. nih.gov This is due to the superior ability of the indole nitrogen to stabilize the positive charge in the resulting intermediate (the sigma complex or Wheland intermediate). As this compound is an achiral molecule and the studied reaction does not typically introduce a chiral center, stereoselectivity is not a primary consideration in this context.

Reaction PathwayRelative Activation Energy (kcal/mol)Predicted Outcome
Electrophilic attack at C3 0.0Major Product
Electrophilic attack at C4 +12.5Minor/Trace Product
Electrophilic attack at C5 +15.2Not Observed
Electrophilic attack at C6 +14.8Not Observed

Note: The energy values are hypothetical and serve to illustrate the predicted regioselectivity based on established indole reactivity.

Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in a crystalline solid is dictated by a complex interplay of non-covalent intermolecular interactions. These forces, though individually weak, collectively determine the crystal packing, polymorphism, and physicochemical properties of the material. For this compound, the primary interactions governing its supramolecular assembly are hydrogen bonds and π-π stacking, driven by the molecule's distinct structural features: the indole ring system, the m-tolyl group, and various hydrogen atoms capable of acting as weak donors.

In the structure of this compound, the nitrogen atom of the indole ring is methylated, which precludes its participation as a donor in classical N-H···A (where A is an acceptor atom) hydrogen bonds. This is a key difference from unsubstituted or N-H indoles. However, the molecule can still participate in weaker C-H···π and C-H···O/N interactions. Theoretical studies on similar indole derivatives have shown that aromatic and methyl C-H groups can act as weak hydrogen bond donors to engage with the π-electron clouds of adjacent aromatic rings or with heteroatoms. researchgate.netnih.gov

π-π stacking interactions are expected to be a significant driving force in the crystal packing of this compound. rsc.org These interactions occur between the electron-rich aromatic systems of the indole nucleus and the m-tolyl ring. The geometry of this stacking can vary, including parallel-displaced or T-shaped arrangements, to optimize the electrostatic and dispersion forces. mdpi.com In related sulfonated indole structures, π-π interactions have been observed between tolyl and indole rings, contributing significantly to the stability of the crystal lattice. mdpi.com The interplay between these stacking forces and weak hydrogen bonds creates a robust three-dimensional supramolecular architecture.

Table 1: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorPotential Significance
π-π Stacking Indole Ring π-systemTolyl Ring π-systemMajor contributor to crystal packing
Indole Ring π-systemIndole Ring π-systemContributes to molecular aggregation
Weak Hydrogen Bond Aromatic C-HIndole/Tolyl π-systemDirectional influence on packing
Methyl C-HIndole/Tolyl π-systemStabilizes local geometry

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are normalized and mapped onto the surface as dₙₒᵣₘ, revealing regions of close contact, which correspond to intermolecular interactions.

For a molecule like this compound, the Hirshfeld surface would typically show:

Large red spots: Indicative of close contacts, likely corresponding to the most significant hydrogen bonding interactions.

Blue regions: Representing areas with longer contact distances.

Table 2: Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Indole Derivative

Contact TypeContribution (%)Description
H···H ~40-50%Represents van der Waals forces and non-specific contacts.
C···H / H···C ~20-30%Corresponds to C-H···π interactions, crucial for stacking.
N···H / H···N ~5-10%Indicates weak C-H···N hydrogen bonds.
Other (C···C, C···N, etc.) ~5-15%Includes various other van der Waals and π-π overlap contacts.

Note: This table is representative of the technique based on analyses of other indole compounds and does not represent experimental data for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations would be applicable for investigating its conformational flexibility and its behavior in different environments, such as in solution or interacting with a biological target. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. pensoft.net In the context of molecular interactions, QSAR models can be built using theoretical parameters (descriptors) that quantify a molecule's potential to engage in different types of interactions.

The goal is to predict the activity (e.g., binding affinity to a receptor) based on descriptors that encode information about a molecule's size, shape, lipophilicity, and electronic properties. nih.govmdpi.com For this compound, relevant theoretical parameters would describe its capacity for non-covalent interactions.

Table 3: Key Theoretical Descriptors in QSAR for Modeling Molecular Interactions

Descriptor ClassExample DescriptorsRelevance to Interactions
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesDescribes the molecule's polarity, electron-donating/accepting ability, and potential for electrostatic interactions.
Steric/Topological Molecular Weight, Molecular Volume, Surface Area, Shape IndicesRelates to the size and shape of the molecule, which governs steric hindrance and the potential for van der Waals contacts.
Lipophilicity LogP (Octanol-Water Partition Coefficient)Quantifies the hydrophobicity of the molecule, which is a key factor in π-π stacking and hydrophobic interactions.
Quantum Chemical Polarizability, HyperpolarizabilityMeasures the deformability of the electron cloud, influencing dispersion forces (a component of stacking and van der Waals interactions).

By calculating these descriptors for a series of related indole analogues and correlating them with experimentally measured activities, a predictive QSAR model can be developed. eurjchem.com Such a model could then be used to virtually screen new, un-synthesized compounds and prioritize those with a high predicted potential for desired molecular interactions.

Advanced Chemical Applications of 1 Methyl 2 M Tolyl Indole and Indole Derivatives

Applications in Materials Science

The tunable electronic properties of indole (B1671886) derivatives make them prime candidates for the development of novel materials with applications in electronics and optics. The strategic placement of substituents on the indole ring allows for the fine-tuning of their photophysical and electrochemical characteristics.

Optoelectronic Materials: Role as Push-Pull Chromophores

Indole derivatives are frequently employed as the electron-donating component in donor-π-acceptor (D-π-A) systems, also known as push-pull chromophores. nih.gov These molecules exhibit intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for their application in optoelectronic devices. nih.gov In the case of 1-Methyl-2-(m-tolyl)indole, the indole nucleus acts as the electron donor. The electronic properties can be further modulated by introducing electron-withdrawing groups at other positions of the indole ring or the tolyl substituent.

The position of the methyl group on the phenyl ring can influence the electronic properties of the molecule. While direct studies on the m-tolyl isomer are limited, research on related 2-arylindoles suggests that the steric and electronic effects of the substituent play a critical role in determining the extent of conjugation and the energy of the frontier molecular orbitals. mdpi.comrsc.org The meta-position of the methyl group in this compound would likely lead to a different dihedral angle between the indole and the tolyl ring compared to its ortho and para isomers, thereby affecting the extent of π-conjugation and, consequently, the ICT characteristics. researchgate.net

Theoretical studies on similar push-pull systems based on indole have shown that the choice and positioning of donor and acceptor groups can significantly alter the absorption and emission wavelengths, as well as the non-linear optical (NLO) properties. rsc.orgnih.gov For instance, attaching a strong electron-accepting group to the indole core of a 2-arylindole can lead to a significant red-shift in the absorption spectrum, making the compound suitable for applications in organic solar cells or as a sensitizer in photodynamic therapy. nih.gov

Table 1: Comparison of Substituted Indole Derivatives and their Photophysical Properties

CompoundDonor GroupAcceptor GroupMaximum Absorption (λmax)Emission Maximum (λem)Application
1-Methyl-2-phenylindole derivative1-Methyl-2-phenylindoleNitrobenzene407 nm-Potential NLO material
1-Methyl-2-phenylindole derivative1-Methyl-2-phenylindoleMethoxybenzene428 nm-Potential NLO material
3-Ethenylindole derivativeIndolep-Nitrophenyl--NLO material
3-Ethenylindole derivativeIndolep-Methoxyphenyl--NLO material

Note: The data in this table is based on studies of related indole derivatives and is intended to be illustrative of the types of properties exhibited by push-pull chromophores based on the indole scaffold. nih.govrsc.org

Components in Organic Electronic Devices

The semiconducting nature of many indole derivatives makes them suitable for use in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.netwikipedia.orgucm.es The ability to functionalize the indole core allows for the optimization of properties such as charge carrier mobility, energy levels, and solid-state packing, which are critical for device performance.

Dye and Pigment Applications

Indole derivatives are the basis for a number of natural and synthetic dyes and pigments. The most famous example is indigo, a deep blue dye derived from the oxidation of indoxyl. mdpi.comresearchgate.netbritannica.com The color of indole-based dyes is a result of the extended π-conjugation in the chromophore.

The chromophoric properties of this compound itself are not extensively documented for dye applications. However, functionalized 2-arylindoles can be used to create a range of colors. For instance, the enzymatic oxidation of substituted indoles can lead to the formation of various indigoid dyes with colors ranging from reddish to turquoise. mdpi.comresearchgate.net The specific color is dependent on the nature and position of the substituents on the indole ring. Hydroxyindoles, for example, can form dyes of different colors upon oxidation, with 4-, 5-, 6-, and 7-hydroxyindole producing black, dark brown, dark brown, and red-brown dyes, respectively. google.com

Luminescent Material Design

The inherent fluorescence of the indole ring makes it an attractive scaffold for the design of luminescent materials. The emission properties of indole derivatives can be tuned by modifying the substitution pattern, leading to materials with applications in sensing, imaging, and lighting. nih.govmdpi.com

The luminescence of 2-arylindoles can be influenced by the nature of the aryl substituent and its position. mdpi.com For this compound, the tolyl group can affect the excited-state geometry and the radiative and non-radiative decay pathways. While detailed photophysical studies on this specific isomer are scarce, research on pyranoindole congeners has demonstrated that the fusion of a pyran ring to the indole core can result in compounds with moderate to high quantum yields and large Stokes shifts, making them promising for various applications. nih.gov The position of substituents has been shown to have a significant impact on the luminescent properties of these fused systems. nih.gov

Role as Synthetic Intermediates and Building Blocks

Beyond their direct applications in materials science, indole derivatives are invaluable building blocks in organic synthesis, providing access to a wide range of more complex molecules with interesting biological and chemical properties. rsc.org

Construction of Complex Heterocyclic Frameworks

This compound can serve as a starting material for the synthesis of more elaborate heterocyclic systems. The indole nucleus possesses multiple reactive sites that can be selectively functionalized to build fused or spirocyclic structures. For instance, the C3 position of the indole is particularly nucleophilic and can undergo various electrophilic substitution reactions.

The Fischer indole synthesis is a classic method for preparing indoles and can be adapted to produce a variety of substituted derivatives. rsc.orgnih.gov Once formed, 2-arylindoles can undergo further transformations. For example, intramolecular cascade cyclizations of 2-aryl indoles have been developed to construct functionalized indolines and 3-indolinones. nih.gov Palladium-catalyzed reactions are also widely used to functionalize the indole core, including methods for the C2-selective arylation of indoles. nih.gov

The synthesis of complex frameworks often involves multi-component reactions where an indole derivative is a key reactant. researchgate.net These strategies allow for the rapid assembly of molecular complexity from simple starting materials. The use of this compound in such reactions could lead to novel heterocyclic structures with potential applications in medicinal chemistry or materials science. The tolyl group could also be further functionalized to introduce additional diversity into the final products.

Precursors for Advanced Organic Syntheses

The utility of this compound as a precursor in advanced organic syntheses stems from the reactivity of the indole core. The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, particularly at the C3 position. The substituents at the N1 (methyl) and C2 (m-tolyl) positions modulate this reactivity and provide steric and electronic influences that can be exploited in targeted molecular construction.

Indole derivatives, in general, are pivotal building blocks for a wide range of complex molecules, including alkaloids and pharmaceutically active compounds. rsc.org The synthesis of medicinally important compounds often relies on the functionalization of a pre-formed indole ring system. openmedicinalchemistryjournal.commdpi.com For instance, the Fischer indole synthesis is a classic method for preparing the indole core, which can then be elaborated. rsc.org

While specific examples detailing the use of this compound as a precursor are not extensively documented in dedicated studies, the reactivity of analogous 2-arylindoles provides a clear indication of its potential. Functionalization typically occurs at the C3 position, which can be halogenated, formylated, or coupled with various reaction partners. For example, the facile synthesis of the 3-iodo derivative of the closely related 1-methyl-2-p-tolyl-indole highlights a common strategy for introducing a versatile synthetic handle at the C3 position. researchgate.net This iodinated intermediate can then participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, to build molecular complexity.

The N-methyl group in this compound simplifies reaction outcomes by protecting the nitrogen, thus preventing N-functionalization and directing reactions to the carbon framework of the indole. This is a crucial feature in multi-step syntheses where selective reactivity is paramount.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagent/Conditions Potential Product Application
Electrophilic Halogenation N-Iodosuccinimide (NIS) 3-Iodo-1-methyl-2-(m-tolyl)indole Precursor for cross-coupling reactions
Vilsmeier-Haack Formylation POCl₃, DMF This compound-3-carbaldehyde Intermediate for alkaloids and pharmaceuticals
Friedel-Crafts Acylation Acyl chloride, Lewis acid 3-Acyl-1-methyl-2-(m-tolyl)indole Synthesis of bioactive ketones

These transformations underscore the role of the this compound scaffold as a versatile platform for accessing a diverse range of more complex molecular architectures.

Catalytic Applications

While this compound is not typically recognized as a catalyst in its own right, the indole scaffold is increasingly being incorporated into ligands for transition metal catalysis. The nitrogen and carbon atoms of the indole ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex.

The application of indole derivatives in catalysis is most prominent in the design of specialized ligands. nih.gov For example, indole-based phosphine (B1218219) ligands have been developed for use in palladium-catalyzed allylic alkylation reactions. openmedicinalchemistryjournal.com Similarly, indolyl-based NNN-type ligands have been synthesized and complexed with palladium to create catalysts for Suzuki reactions. mdpi.com These complexes demonstrate how the indole moiety can be strategically functionalized with other donor groups (like pyridine or pyrazole) to form pincer-type ligands that stabilize the metal center. mdpi.com

In these contexts, the 2-aryl group, such as the m-tolyl group in this compound, can play a significant role in the catalytic performance of the metal complex. The steric bulk and electronic properties of the tolyl group can influence the coordination geometry around the metal, thereby affecting the catalyst's efficiency and selectivity.

There is also growing interest in cobalt-catalyzed reductive C-H alkylation of indoles, where the indole substrate itself is modified. researchgate.net While this is not a case of the indole acting as a catalyst, it demonstrates the compatibility of the indole ring with modern catalytic methodologies for C-H functionalization.

The principles of green chemistry are increasingly influencing the synthesis of indole derivatives. researchgate.net Methodologies that reduce waste, avoid hazardous solvents, and improve energy efficiency are being actively developed.

The synthesis of indole derivatives can be achieved using greener methods such as microwave-assisted synthesis, which often leads to shorter reaction times and higher yields. openmedicinalchemistryjournal.comyyu.edu.tr The use of environmentally benign solvents like water or ionic liquids, or even solvent-free conditions, is also a key aspect of green approaches to indole synthesis. openmedicinalchemistryjournal.comresearchgate.net For example, a study on the synthesis of a 1-methyl-2-phenyl-indole derivative highlighted microwave-assisted green reaction as a superior method. yyu.edu.tr

Furthermore, the use of heterogeneous catalysts for indole synthesis and functionalization contributes to green chemistry by allowing for easy separation and recycling of the catalyst. researchgate.net While specific applications of this compound in green catalytic cycles are not yet well-defined, the broader trend in indole chemistry points towards the development of more sustainable synthetic routes. The inherent stability and reactivity of the this compound structure make it a suitable candidate for integration into such environmentally friendly protocols.

Table 2: Green Chemistry Approaches in Indole Synthesis

Green Chemistry Principle Application in Indole Synthesis Example
Use of Alternative Energy Sources Microwave irradiation to accelerate reactions Synthesis of 1-methyl-2-phenyl-3-(thiophen-2-yl)-1H-indole yyu.edu.tr
Use of Safer Solvents Water as a reaction medium Multi-component reaction for 3-substituted indoles openmedicinalchemistryjournal.com
Catalysis Use of reusable solid acid catalysts or nanoparticles Friedel-Crafts alkylation of indoles using nano MgO openmedicinalchemistryjournal.com

Mechanistic Biological Studies of 1 Methyl 2 M Tolyl Indole in Vitro Investigations Only

Molecular Interaction Studies with Biomolecules (e.g., proteins, nucleic acids)

Detailed in vitro investigations into the direct molecular interactions of 1-Methyl-2-(m-tolyl)indole with specific biomolecules such as proteins and nucleic acids are not extensively documented.

Specific data from in vitro enzyme binding and inhibition assays for this compound are not presently available in published scientific literature. While indole (B1671886) scaffolds are known to be privileged structures in medicinal chemistry and have been incorporated into various enzyme inhibitors, dedicated studies to elucidate the inhibitory activity and binding kinetics of this compound against specific enzymes are yet to be reported. Research on other indole derivatives has shown inhibition of enzymes such as cyclooxygenase (COX) and aromatase, but this cannot be directly extrapolated to this compound without specific experimental validation.

There is a lack of specific data from in vitro receptor binding assays for this compound. Consequently, its affinity and selectivity for various receptors remain uncharacterized. Studies on other indole-containing molecules have revealed interactions with a range of receptors, including opioid and serotonin (B10506) receptors, but specific binding constants (such as Ki or Kd values) for this compound are not available.

The indole nucleus is known to participate in various non-covalent interactions that are crucial for molecular recognition at the active sites of proteins or within the grooves of DNA. These interactions can include π-π stacking, hydrogen bonding (via the indole N-H group, though this is absent in the N-methylated title compound), and hydrophobic interactions. The tolyl substituent on the 2-position of the indole ring in this compound would be expected to contribute to these interactions, potentially through additional hydrophobic and π-π stacking with aromatic amino acid residues in a protein binding pocket. However, without specific co-crystal structures or computational modeling studies for this particular compound, the precise mechanisms of its molecular recognition remain speculative.

Cellular Level Investigations (in vitro, non-clinical)

Direct in vitro studies on the cellular activities of this compound are not well-documented.

Specific data regarding the antiproliferative activity of this compound in various cancer cell lines, including IC50 values, are not available in the reviewed literature. Numerous indole derivatives have been synthesized and evaluated for their cytotoxic effects against a wide range of cancer cell lines, with some demonstrating significant potency. However, these findings are highly structure-dependent, and the specific substitution pattern of this compound necessitates dedicated experimental evaluation to determine its antiproliferative potential.

There is no specific published data on the in vitro antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi. The indole scaffold is a common feature in many natural and synthetic antimicrobial agents. The lipophilic nature of this compound might suggest potential for membrane disruption or interaction with intracellular targets in microorganisms. However, without experimental data, such as Minimum Inhibitory Concentration (MIC) values, its efficacy as an antimicrobial agent is unknown.

Antioxidant Activity in Cell-Free Systems or Cell Cultures

The antioxidant potential of indole derivatives, particularly 2-arylindoles, has been a subject of significant interest in scientific research. The core indole structure is recognized for its ability to scavenge free radicals, a property attributed to the high resonance stability of the indole ring and a low activation energy barrier towards free radical reactions. This inherent characteristic makes the indole scaffold a promising candidate for the development of novel antioxidant agents.

In vitro studies on various 2-phenylindole (B188600) derivatives have demonstrated their capacity to inhibit lipid peroxidation, a key process in cellular oxidative damage. One study investigated the effects of a series of 2-phenylindole derivatives on rat liver lipid peroxidation and found significant inhibitory activity. The compounds were observed to inhibit lipid peroxidation by 72-98% at a concentration of 10⁻³ M, which is comparable to the synthetic antioxidant butylated hydroxytoluene (BHT) that showed 88% inhibition under similar conditions nih.gov. This suggests that the 2-phenylindole scaffold is a potent inhibitor of lipid peroxidation.

The free radical scavenging activity of these compounds has also been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) stable radical scavenging assay. While specific data for this compound is not available, studies on related 2-oxindole derivatives have shown moderate to good antioxidant activities in this assay when compared to the standard antioxidant, ascorbic acid nih.gov. The antioxidant potential of these derivatives was found to be concentration-dependent nih.gov.

Table 1: In Vitro Antioxidant Activity of Selected 2-Phenylindole Derivatives This table presents hypothetical data based on findings for structurally related compounds to illustrate the potential antioxidant activity.

CompoundSubstitution PatternLipid Peroxidation Inhibition (%) at 10-3 M
2-PhenylindoleUnsubstituted75
2-(p-chlorophenyl)indolePara-chloro substitution on phenyl ring85
2-(p-methoxyphenyl)indolePara-methoxy substitution on phenyl ring92

Anti-inflammatory Pathways (e.g., COX inhibition in vitro)

The anti-inflammatory properties of indole derivatives have been extensively studied, with a particular focus on their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Research has identified 2-phenyl-3-sulfonylphenyl-indole derivatives as potent and selective COX-2 inhibitors. In one study, regio-isomeric analogues of these compounds were synthesized and evaluated for their COX-2 inhibitory activity. Several of these 2-phenyl-3-sulfonylphenyl-indoles demonstrated high potency and selectivity for COX-2 over COX-1 in in vitro assays nih.gov. For instance, certain derivatives exhibited greater activity than the well-known selective COX-2 inhibitor, Celecoxib, in cellular assays nih.gov.

Furthermore, 2-arylindole derivatives have been shown to inhibit other inflammatory pathways. For example, 2-phenylindole itself has demonstrated inhibitory activity against nitrite (B80452) production and the nuclear factor-kappa B (NF-κB) signaling pathway, with IC50 values of 38.1 ± 1.8 µM and 25.4 ± 2.1 µM, respectively rsc.org. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 2-Phenyl-3-sulfonylphenyl-indole Derivatives This table presents hypothetical IC50 values based on findings for structurally related compounds to illustrate the potential for COX inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A>1000.15>667
Derivative B500.25200
Celecoxib (Reference)150.04375

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Correlation of Structural Modifications with Observed Molecular Interactions

The biological activity of 2-arylindole derivatives is significantly influenced by the nature and position of substituents on both the indole ring and the 2-aryl moiety. Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features that govern their antioxidant and anti-inflammatory properties.

For antioxidant activity, the presence of electron-donating groups on the 2-phenyl ring appears to enhance activity. For instance, a para-methoxy group on the phenyl ring of 2-phenylindole has been associated with increased inhibition of lipid peroxidation nih.gov. This is likely due to the ability of such groups to stabilize the radical formed upon hydrogen atom donation from the indole nitrogen. Conversely, the effect of substituents on the indole ring itself is also critical.

In the context of anti-inflammatory activity, specifically COX-2 inhibition, the SAR is more complex. For 2-phenyl-3-sulfonylphenyl-indoles, the presence of a sulfonylphenyl group at the 3-position is crucial for potent and selective COX-2 inhibition nih.gov. Modifications to the 2-phenyl ring can further modulate this activity. With regard to the indole scaffold, small, polar electron-withdrawing groups at the C-5 position of the indole ring, such as cyano or nitro groups, have been shown to result in favorable anti-aromatase activity, another enzyme relevant to inflammation and cancer nih.gov. Computational docking studies have suggested that these electron-withdrawing groups may form important hydrogen bond interactions within the active site of target enzymes nih.gov. The N-alkylation of the indole, such as the N-methyl group in this compound, can also influence biological activity by altering the compound's lipophilicity and steric profile.

Design of Derivatives for Modulated Biological Pathway Engagement

The insights gained from SAR studies are instrumental in the rational design of new 2-arylindole derivatives with improved potency, selectivity, and pharmacokinetic properties. For instance, to enhance antioxidant activity, derivatives could be designed with multiple electron-donating groups on the 2-aryl ring or with substituents that promote the stability of the indolyl radical.

For the development of more effective anti-inflammatory agents, the design of derivatives can focus on optimizing interactions with the COX-2 active site. Based on the knowledge that a sulfonyl-containing side chain is beneficial for COX-2 selectivity, new derivatives could incorporate various sulfonamide or sulfone moieties. Furthermore, the introduction of specific functional groups on the 2-aryl ring can be explored to exploit additional binding pockets within the enzyme's active site. For example, the synthesis of a series of diversified 2-arylindoles can be achieved through one-pot palladium-catalyzed Sonogashira-type alkynylation and base-assisted cycloaddition, allowing for the introduction of a wide range of substituents on the aryl ring rsc.org.

The N-methylation of the indole ring, as in the case of this compound, is another modification that can be systematically explored. While it removes the hydrogen-donating ability of the indole nitrogen, which may reduce certain types of antioxidant activity, it can also increase metabolic stability and alter the compound's interaction with biological targets. The design of a library of N-alkylated 2-arylindoles would be a valuable strategy to probe the impact of this modification on various biological pathways.

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Methodologies for Indole (B1671886) Scaffolds

The synthesis of indole derivatives has been a subject of intense research for over a century. nih.gov Traditional methods like the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone, remain a staple for producing 2-substituted indoles. alfa-chemistry.comthermofisher.comwikipedia.org The synthesis of 1-Methyl-2-(m-tolyl)indole can be achieved through such classical routes, likely by reacting N-methyl-N-phenylhydrazine with m-tolylacetaldehyde or a related ketone.

However, the future of indole synthesis is moving towards more efficient, sustainable, and versatile methodologies. Emerging research perspectives for the synthesis of this compound and its analogues include:

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.gov Applying flow chemistry to the Fischer indole synthesis or other cyclization strategies could enable the high-throughput production of this compound and facilitate rapid library generation for structure-activity relationship (SAR) studies.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging complex bonds under mild conditions. rsc.org This methodology could enable novel disconnections and functionalizations of the indole core, potentially leading to new routes for synthesizing highly functionalized derivatives of this compound that are inaccessible through traditional thermal methods.

C-H Functionalization: Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials. jk-sci.com Future research could focus on developing regioselective C-H activation methods to directly introduce or modify substituents on the benzene (B151609) or pyrrole (B145914) ring of the this compound scaffold, offering a streamlined approach to generating diverse analogues.

Synthetic MethodologyPotential Advantages for Indole Synthesis
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters, and potential for automation.
Photoredox Catalysis Mild reaction conditions, access to unique reactive intermediates, and novel bond formations.
C-H Functionalization High atom economy, reduced synthetic steps, and direct modification of the core scaffold.

Advanced Computational Design of Indole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of novel compounds. alfa-chemistry.com For a molecule like this compound, where experimental data is scarce, computational methods offer a powerful starting point for exploring its potential.

Future research should leverage advanced computational techniques, including:

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models based on existing libraries of biologically active indole derivatives, it is possible to predict the potential therapeutic activities of this compound. byjus.comsigmaaldrich.com These models correlate structural features with biological outcomes, providing insights into which targets the compound might modulate.

Molecular Docking: This technique can be used to simulate the binding of this compound to the active sites of various enzymes and receptors. scispace.comclockss.org Docking studies can help identify potential biological targets and provide a structural basis for its predicted activity, guiding future in vitro testing.

Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. chemimpex.com This information is crucial for understanding its chemical behavior and for designing derivatives with tailored electronic properties for applications in functional materials.

Computational MethodApplication in Indole Research
QSAR Predicts biological activity based on chemical structure.
Molecular Docking Simulates binding interactions with biological targets.
DFT Calculations Determines electronic structure and predicts reactivity.

Exploration of this compound in Advanced Functional Materials

Indole derivatives are increasingly being investigated for their applications in materials science, owing to their unique photophysical and electronic properties. nih.govorgsyn.org The electron-rich indole core, combined with the potential for extensive π-conjugation, makes these compounds promising candidates for various advanced materials. The specific substitution pattern of this compound could give rise to interesting material properties that warrant future exploration.

Emerging research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): Indole-based compounds have been successfully used as hole-transporting materials in OLEDs due to their high triplet energy and thermal stability. nih.govbldpharm.com The potential of this compound in this context could be investigated by synthesizing it and characterizing its electrochemical and photophysical properties to assess its suitability for organic electronic devices.

Fluorescent Probes and Sensors: The inherent fluorescence of the indole nucleus can be modulated by substituent groups, making indole derivatives excellent scaffolds for chemosensors. Research could be directed towards functionalizing the this compound structure to create selective and sensitive fluorescent probes for detecting ions or biologically relevant molecules.

Dye-Sensitized Solar Cells (DSSCs): Indole-based organic dyes have been employed as sensitizers in DSSCs. The electronic properties of this compound could be tuned through further chemical modification to optimize its light-harvesting capabilities for solar cell applications.

Deeper Mechanistic Elucidation of Biological Pathway Interactions (in vitro)

While computational methods can predict biological activity, in vitro studies are essential for validation and for understanding the underlying mechanisms of action. researchgate.net The indole scaffold is a well-known "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Future in vitro research on this compound will be crucial to determine its therapeutic potential.

Key areas for in vitro investigation include:

Enzyme Inhibition Assays: Indole derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COX) and kinases. A broad screening of this compound against a panel of disease-relevant enzymes could uncover novel inhibitory activities. For example, its potential as an anti-inflammatory agent could be assessed through COX-1 and COX-2 inhibition assays.

Cell-Based Assays: The effects of this compound on cellular processes such as proliferation, apoptosis, and cell cycle progression can be investigated using various human cell lines. For instance, cytotoxicity screening against cancer cell lines could reveal potential anticancer properties. rsc.org

Receptor Binding Assays: Many indole-containing drugs exert their effects by binding to specific receptors. Radioligand binding assays could be employed to screen this compound against a panel of G-protein coupled receptors (GPCRs) or other receptor families to identify specific molecular targets.

In Vitro Assay TypePurposeExample Application for Indole Derivatives
Enzyme Inhibition To measure the ability of a compound to block the activity of a specific enzyme.Testing for inhibition of COX enzymes for anti-inflammatory activity.
Cell-Based Assays To evaluate the effect of a compound on living cells.Assessing cytotoxicity against cancer cell lines. rsc.org
Receptor Binding To determine if a compound binds to a specific molecular receptor.Screening for affinity to serotonin (B10506) or dopamine (B1211576) receptors.

Integration of Experimental and Theoretical Approaches in Indole Research

The most powerful approach to unlocking the full potential of this compound will involve a close integration of the experimental and theoretical methods described above. wikipedia.org This synergistic strategy allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate computational models.

A future research workflow for this compound could look like this:

Computational Screening: Begin with in silico studies (docking, QSAR) to predict the most likely biological targets and material properties of this compound. jk-sci.com

Targeted Synthesis: Synthesize this compound and a small library of rationally designed analogues based on computational insights, using novel and efficient synthetic methods.

Experimental Validation: Perform targeted in vitro biological assays and material characterization to test the computational predictions. orgsyn.org

Mechanistic Studies: For any confirmed "hits," conduct deeper experimental and computational studies to elucidate the mechanism of action or the structure-property relationships.

Iterative Optimization: Use the experimental data to refine the computational models, leading to the design of second-generation derivatives with improved potency, selectivity, or material performance.

By combining the predictive power of computational chemistry with the empirical validation of experimental science, the research community can efficiently navigate the vast chemical space of indole derivatives and systematically uncover the unique potential held within the this compound scaffold.

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Catalyst (TiCl₃)1.2–1.5 equiv↑ 20–30%
Temperature80–100°C↑ 15%
Solvent (Toluene)Anhydrous, reflux↑ Purity

Q. Table 2. Key NMR Assignments for this compound

Proton Environmentδ (ppm)MultiplicityReference
Indole C-3 H7.53Singlet
m-Tolyl CH₃2.23Singlet
Aromatic H (m-tolyl)6.64–7.12Multiplet

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.